Cas no 1260591-27-2 ((S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid)
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid
- Fmoc-homoPhe(3,5-F2)-OH
- AB34285
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid
- (S)-4-(3,5-DIFLUORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-BUTYRIC ACID
- (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoicacid
- (2S)-4-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- Fmoc-3,5-Difluoro-L-Homophe
- MFCD07372327
- E74386
- (2S)-4-(3,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- CS-0188066
- BS-44651
- 1260591-27-2
-
- MDL: MFCD07372327
- Inchi: 1S/C25H21F2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
- InChI Key: JSQRFDWFUHWLOE-QHCPKHFHSA-N
- SMILES: FC1C=C(C=C(C=1)CC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F
Computed Properties
- Exact Mass: 437.14386448g/mol
- Monoisotopic Mass: 437.14386448g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 75.6
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZY108-10mg |
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid |
1260591-27-2 | 95% | 10mg |
646.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZY108-200mg |
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid |
1260591-27-2 | 95% | 200mg |
3344.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZY108-50mg |
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid |
1260591-27-2 | 95% | 50mg |
1337.0CNY | 2021-07-17 | |
| Chemenu | CM457232-250mg |
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid |
1260591-27-2 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM457232-500mg |
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid |
1260591-27-2 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM457232-1g |
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid |
1260591-27-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1216304-1g |
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid |
1260591-27-2 | 95% | 1g |
$1400 | 2024-06-03 | |
| Advanced ChemBlocks | P41986-100MG |
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid |
1260591-27-2 | 95% | 100MG |
$280 | 2023-09-15 | |
| Advanced ChemBlocks | P41986-250MG |
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid |
1260591-27-2 | 95% | 250MG |
$450 | 2023-09-15 | |
| Advanced ChemBlocks | P41986-1G |
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid |
1260591-27-2 | 95% | 1G |
$1,080 | 2023-09-15 |
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid Suppliers
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid
Compound CAS No. 1260591-27-2: (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic Acid
Compound CAS No. 1260591-27-2, also known as (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a chiral center at the alpha position of the butanoic acid moiety.
The Fmoc-amino group is widely used in peptide synthesis as a protecting group for amino acids, ensuring precise control over the reactivity of the amino terminus during solid-phase synthesis. The presence of 3,5-difluoro substitution on the benzene ring introduces electronic and steric effects that can significantly influence the compound's pharmacokinetic properties, such as solubility, permeability, and metabolic stability.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design due to their ability to modulate receptor interactions and improve bioavailability. The (S)-configuration at the alpha carbon of this compound suggests its potential role in enantioselective drug design, where stereochemistry plays a critical role in therapeutic efficacy and safety.
From a synthetic perspective, the construction of (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid involves multi-step processes that combine fluorination strategies with stereoselective synthesis techniques. Researchers have explored various methodologies to optimize the synthesis of such compounds, including transition metal-catalyzed cross-couplings and asymmetric induction techniques to achieve high enantiomeric excess.
In terms of biological activity, this compound has been investigated for its potential as a lead molecule in various therapeutic areas. For instance, its ability to modulate G-protein coupled receptors (GPCRs) has been studied in vitro, demonstrating promising results in early-stage screening assays. The fluorinated benzene ring contributes to enhanced lipophilicity, which is often desirable for membrane penetration and receptor binding.
The application of Fmoc protection in this compound ensures compatibility with standard peptide coupling protocols, making it a valuable building block for constructing complex peptide libraries or small molecule drug candidates. Recent advancements in combinatorial chemistry have further expanded its utility in high-throughput screening campaigns aimed at identifying novel bioactive agents.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with target proteins. These studies have revealed that the chiral center at the alpha position plays a pivotal role in determining specificity and affinity towards certain protein pockets.
Looking ahead, ongoing research is focused on further optimizing the chemical properties of (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid to enhance its pharmacokinetic profile while maintaining or improving its biological activity. Collaborative efforts between medicinal chemists and computational scientists are expected to yield new insights into its therapeutic potential across diverse disease states.
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